![molecular formula C19H30N6O3 B5652820 N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)
N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions, including hydrolytic cleavage and intramolecular cyclocondensation. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been obtained through hydrolytic cleavage and reacted with benzylthiol or thiophenols to afford related tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014).
Molecular Structure Analysis
The molecular structures of such compounds are typically characterized using advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the arrangement of atoms within the molecule and the conformational dynamics that may influence the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, leading to the formation of new structures with potentially valuable properties. For example, they may undergo reactions with potassium cyanide in water to afford carbonitriles, which can be further converted into carboxamides and carboxylic acids under alkaline hydrolysis conditions (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).
特性
IUPAC Name |
N,N-dimethyl-2-[[[(2S)-1-propanoylpyrrolidine-2-carbonyl]amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O3/c1-4-17(26)24-9-5-7-16(24)18(27)20-12-14-11-15-13-23(19(28)22(2)3)8-6-10-25(15)21-14/h11,16H,4-10,12-13H2,1-3H3,(H,20,27)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLROIJXIOOCH-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC[C@H]1C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)
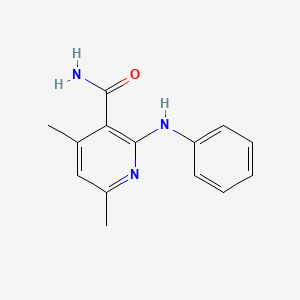
![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)

![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
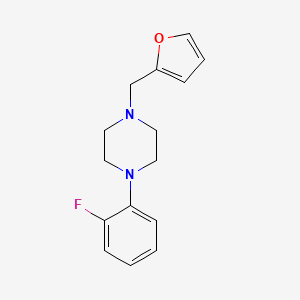
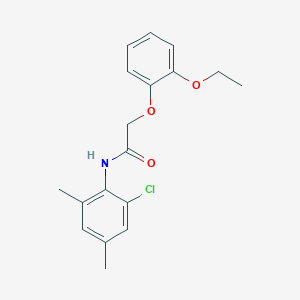
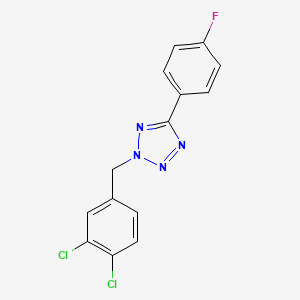
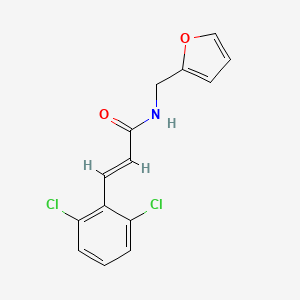
![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)